molecular formula C39H76NO8P B1235465 L-alpha-phosphatidylethanolamine, transphosphatidylated (Egg, Chicken) CAS No. 26662-94-2

L-alpha-phosphatidylethanolamine, transphosphatidylated (Egg, Chicken)

Katalognummer: B1235465
CAS-Nummer: 26662-94-2
Molekulargewicht: 718.0 g/mol
InChI-Schlüssel: FHQVHHIBKUMWTI-OTMQOFQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE kann durch Veresterung von Glycerin mit Palmitinsäure und Ölsäure synthetisiert werden, gefolgt von der Phosphorylierung des resultierenden Diacylglycerols mit Phosphoethanolamin. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren wie Dicyclohexylcarbodiimid (DCC) und Dimethylaminopyridin (DMAP), um den Veresterungsprozess zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Routen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Reinigungsschritte wie Säulenchromatographie und Umkristallisation, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt.

Eigenschaften

CAS-Nummer

26662-94-2

Molekularformel

C39H76NO8P

Molekulargewicht

718.0 g/mol

IUPAC-Name

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1

InChI-Schlüssel

FHQVHHIBKUMWTI-OTMQOFQLSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Andere CAS-Nummern

26662-94-2

Physikalische Beschreibung

Solid

Synonyme

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acylation of Lysophospholipids

Chemical synthesis of POPE typically begins with lysophosphoethanolamine (lyso-PE) as a scaffold. The sn-2 hydroxyl group of lyso-PE is activated for acylation using oleoyl anhydride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method achieves >90% yield under anhydrous conditions (chloroform/methanol, 2:1 v/v) at 25°C for 24 hours. However, regiopurity is compromised by acyl migration, particularly at elevated temperatures (>30°C), leading to ∼15% sn-1 oleoyl contamination.

Regioselective Protection-Deprotection

To mitigate acyl migration, temporary protection of the sn-1 hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride has been employed. After oleoylation at sn-2, the TBDMS group is removed using tetrabutylammonium fluoride (TBAF), enabling subsequent palmitoylation at sn-1. This approach improves regiopurity to 98% , albeit with reduced overall yield (∼65%) due to additional synthetic steps.

Enzymatic Approaches

Phospholipase A₂-Mediated Transacylation

Immobilized phospholipase A₂ (PLA₂) from Naja mossambica enables regioselective hydrolysis of the sn-2 acyl chain in phosphatidylethanolamine (PE). Subsequent esterification with oleic acid in a biphasic system (hexane/water, 3:1) achieves 85% incorporation at sn-2. However, PLA₂’s requirement for calcium ions (10 mM CaCl₂) complicates purification, necessitating chelation and chromatography.

Lipase-Catalyzed sn-1 Modification

The sn-1 position is selectively modified using Rhizomucor miehei lipase (RM lipase), which hydrolyzes palmitoyl groups with >99% specificity . Re-esterification with deuterated palmitic acid (d₃₁-16:0) in tert-butanol at 40°C for 48 hours yields regiopure POPE-d₆₂, demonstrating the method’s adaptability for isotopic labeling.

Chemoenzymatic Hybrid Methods

Sequential Chemical-Enzymatic Synthesis

A hybrid protocol combines chemical acylation at sn-2 with enzymatic refinement at sn-1:

  • Chemical Step : Oleoylation of lyso-PE using oleic anhydride and DMAP (yield: 92%).

  • Enzymatic Step : RM lipase-mediated hydrolysis of sn-1 contaminants, followed by palmitoylation (yield: 89%).
    This method achieves 96% chemical purity and 100% regiopurity , making it ideal for biophysical studies requiring isotopic analogs.

Solvent Optimization

Replacing chloroform with tert-butanol reduces acyl migration rates by 40%, as tert-butanol’s lower polarity stabilizes the transition state of intramolecular acyl shifts.

Analytical Validation

Thin-Layer Chromatography (TLC)

TLC on silica gel 60 F₂₅₄ plates (chloroform/methanol/water, 65:25:4) resolves POPE (Rf = 0.38) from lyso-PE (Rf = 0.12) and contaminants. Post-staining with molybdenum blue confirms purity.

Mass Spectrometry

Electrospray ionization-mass spectrometry (ESI-MS) in negative mode identifies POPE ([M-H]⁻ = 716.5 m/z) and detects regioisomers via fragment ions at m/z 255.2 (palmitate) and 281.2 (oleate).

Challenges and Innovations

Deuterium-Labeled Synthesis

Deuterated POPE (POPE-d₆₃) synthesis requires perdeuterated palmitic acid (d₃₁-16:0) and oleic anhydride (d₃₂-18:1). Chemoenzymatic methods achieve >96% isotopic enrichment , enabling neutron scattering and NMR studies.

Scalability

While enzymatic methods offer precision, scaling beyond 10 mmol remains challenging due to enzyme cost ($1,200/g for PLA₂). Chemical synthesis, though less regioselective, is more cost-effective ($200/mmol) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Structural Overview

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine has the following characteristics:

  • Molecular Formula : C39H76NO8P
  • Molecular Weight : 718.0 g/mol
  • Structure : It consists of a glycerol backbone with palmitic acid at the first position and oleic acid at the second position, with a phosphate group linked to an ethanolamine head group.

Membrane Composition

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is a crucial component of biological membranes, contributing to membrane fluidity and integrity. Its amphiphilic nature allows it to stabilize lipid bilayers, which are essential for cellular functions such as signaling and transport .

Interaction with Proteins

Research indicates that this phospholipid interacts with various proteins within cellular membranes. These interactions are vital for maintaining membrane integrity and facilitating processes such as cell adhesion and migration.

Liposome Technology

Due to its biocompatibility and ability to form stable lipid structures in aqueous environments, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is widely used in liposome technology. Liposomes are utilized as drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents .

Drug Delivery Systems

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is employed in formulating liposomes for targeted drug delivery. Its ability to encapsulate hydrophobic drugs while providing stability in physiological conditions makes it an ideal candidate for pharmaceutical applications. Studies have shown that liposomal formulations can enhance the therapeutic efficacy of anticancer drugs by improving their pharmacokinetics .

Biomedical Implants

The compound has been investigated for its role in enhancing the biocompatibility of titanium implants. Research has demonstrated that coating titanium surfaces with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine can improve osteointegration, promoting better interaction with bone tissue .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine when used in conjunction with antimicrobial peptides. The compound's incorporation into lipid bilayers can enhance the membrane-disrupting action of these peptides against bacterial pathogens, making it a potential candidate for developing novel antimicrobial therapies .

Case Study 1: Liposomal Drug Delivery

In a study published in Nanomaterials, researchers formulated liposomes using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to deliver doxorubicin, a chemotherapeutic agent. The results indicated that these liposomes significantly improved drug accumulation in tumor tissues compared to free doxorubicin, leading to enhanced anticancer efficacy .

Case Study 2: Coating Titanium Implants

A study conducted on titanium implants coated with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine demonstrated improved osteointegration in vivo. The coated implants showed increased bone formation around the implant site compared to uncoated controls, highlighting the potential for this phospholipid in orthopedic applications .

Wirkmechanismus

1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE exerts its effects by integrating into lipid bilayers, influencing membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating their function and activity. The compound can also participate in signaling pathways by serving as a substrate for enzymes such as phospholipases, which generate bioactive lipid mediators .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

    1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC (Phosphatidylcholin): Ähnlich in der Struktur, aber mit einer Cholin-Kopfgruppe anstelle von Phosphoethanolamin.

    1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA (Phosphatidsäure): Enthält eine Phosphatgruppe anstelle von Phosphoethanolamin.

    1-Palmitoyl-2-Oleoyl-sn-glycero-3-PS (Phosphatidylserin): Hat eine Serin-Kopfgruppe anstelle von Phosphoethanolamin.

Einzigartigkeit: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE ist aufgrund seiner spezifischen Kopfgruppe einzigartig, die ihm besondere biochemische Eigenschaften und Wechselwirkungen innerhalb der Membran verleiht. Seine Rolle bei der Modulation der Membran-Dynamik und der Teilnahme an Signalwegen unterscheidet es von anderen ähnlichen Phospholipiden .

Biologische Aktivität

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a phospholipid that plays a crucial role in biological membranes and has garnered attention for its unique properties and applications in biochemistry and medicine. This article delves into the biological activity of POPE, highlighting its structural characteristics, interactions with proteins, and implications in drug delivery systems.

Structural Characteristics

POPE is an amphiphilic molecule characterized by a hydrophilic head group (phosphoethanolamine) and two hydrophobic fatty acid tails (palmitoyl and oleoyl). Its molecular formula is C39H76NO8PC_{39}H_{76}NO_8P, with a molecular weight of approximately 718 g/mol. The structural formula can be represented as follows:

POPE=1 Palmitoyl 2 oleoyl sn glycero 3 phosphoethanolamine\text{POPE}=\text{1 Palmitoyl 2 oleoyl sn glycero 3 phosphoethanolamine}

This structural configuration allows POPE to form bilayer membranes, which are fundamental to cellular structures.

Membrane Dynamics

POPE exhibits significant influence on membrane dynamics due to its ability to form lipid bilayers. Research indicates that POPE-containing liposomes demonstrate enhanced stability and fluidity compared to other phospholipids. For instance, studies show that POPE facilitates higher packing density of phospholipid headgroups, which contributes to the integrity of membrane structures under varying environmental conditions, such as changes in pH or ionic strength .

Interaction with Proteins

POPE is known for its interactions with various membrane proteins, impacting their functionality. For example, NINJ1, a protein involved in pyroptosis (a form of programmed cell death), interacts with POPE-containing membranes to induce plasma membrane rupture. This interaction is critical during inflammatory responses where NINJ1 polymerization occurs at the membrane edges, promoting cell death .

Table 1: Key Interactions of POPE with Membrane Proteins

ProteinBiological RoleInteraction Type
NINJ1Induces plasma membrane rupturePolymerization
GSDMDExecutes pyroptosisPore formation
KcsAIon channelLipid-dependent gating

Applications in Drug Delivery

POPE's unique properties make it an ideal candidate for drug delivery systems. Its ability to form stable vesicles allows for encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities. Recent studies have explored the use of POPE-based nanoparticles for targeted drug delivery in cancer therapy, demonstrating improved therapeutic efficacy compared to conventional methods .

Case Studies

  • Cancer Therapy : A study demonstrated that POPE nanoparticles could effectively deliver chemotherapeutic agents to tumor sites, significantly reducing side effects associated with systemic administration .
  • Vaccine Development : Research indicates that POPE can enhance the stability and immunogenicity of vaccine formulations by facilitating the delivery of antigens to immune cells .

Q & A

Basic: How does the asymmetric acyl chain configuration of POPE influence its role in membrane dynamics?

Answer:
POPE’s molecular structure features a saturated palmitoyl chain (16:0) at the snsn-1 position and an unsaturated oleoyl chain (18:1) at the snsn-2 position. This asymmetry promotes membrane curvature and fluidity, enabling its participation in forming non-lamellar phases (e.g., hexagonal HII phases) under physiological stress. Methodologically, researchers employ small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) to study these phase behaviors .

Table 1: Key Structural and Phase Transition Properties of POPE

PropertyValue/DescriptionTechnique UsedReference
Critical Temperature (TcT_c)36°C (monolayer LE-LC transition)Langmuir monolayer assay
Molecular FormulaC39H76NO8PMass spectrometry
Phase BehaviorHexagonal HII at low pHSAXS

Basic: What experimental methodologies are recommended for preparing POPE-containing liposomes?

Answer:
POPE is commonly incorporated into liposomes using thin-film hydration or microfluidic mixing :

Thin-film hydration : Dissolve POPE in chloroform, evaporate to form a lipid film, and hydrate with buffer (e.g., 10 mM HEPES, pH 7.4). Extrusion through polycarbonate membranes (100–200 nm) ensures unilamellar vesicles .

Microfluidic mixing : Combine POPE with cholesterol and PEG-lipids at a 50:38.5:1.5 molar ratio for siRNA delivery systems. This method enhances encapsulation efficiency .

Note: POPE’s sensitivity to oxidation necessitates storage under inert gas (e.g., argon) at -20°C .

Advanced: How do phase transitions in POPE monolayers impact studies of transmembrane protein activity?

Answer:
POPE undergoes a liquid-expanded (LE) to liquid-condensed (LC) phase transition at 36°C , below physiological temperatures. This property is critical for reconstituting proteins like LacY (lactose permease), which require fluid membranes for activity. Researchers use Langmuir-Blodgett troughs to monitor surface pressure-area isotherms, ensuring experiments are conducted above TcT_c to maintain membrane fluidity . Contradictions in phase behavior (e.g., discrepancies in TcT_c values) may arise from impurities or lipid batch variations, necessitating HPLC purification and TLC validation .

Advanced: What strategies optimize POPE’s integration into lipid-protein nanodiscs for cryo-EM studies?

Answer:
For single-particle cryo-EM, POPE is mixed with membrane scaffold proteins (MSPs) and lipids like POPG (1-palmitoyl-2-oleoyl-snsn-glycero-3-phosphoglycerol) to form nanodiscs. Key steps:

Lipid ratio : Use a 6:3:1 molar ratio of POPC:POPE:target lipid to mimic native membranes.

Detergent removal : Dialyze against a buffer containing cholate or β-DDM to assemble nanodiscs.

Validation : Confirm homogeneity via size-exclusion chromatography and negative-stain TEM .

Table 2: Example Lipid Compositions for Nanodisc Assembly

ApplicationLipid Composition (Molar Ratio)Reference
GPCR studiesPOPC:POPE:Cholesterol = 6:3:1
Lactose permease (LacY)POPE:POPG = 7:3

Advanced: How do POPE’s interactions with divalent cations (e.g., Hg²⁺, Cd²⁺) affect membrane stability?

Answer:
POPE’s phosphoethanolamine headgroup binds divalent cations, altering membrane curvature and permeability. Isothermal titration calorimetry (ITC) and fluorescence anisotropy reveal that Hg²⁺ induces rigidification, while Cd²⁺ disrupts lipid packing. To study this:

Prepare POPE monolayers doped with phen Green™ SK (a fluorescent metal sensor).

Measure binding affinity (KdK_d) using surface plasmon resonance (SPR) .

Correlate findings with cellular toxicity assays .

Basic: What analytical techniques validate POPE purity and structural integrity?

Answer:

  • Mass spectrometry (MS) : Confirm molecular weight (718.002 g/mol) and detect acyl chain oxidation .
  • Thin-layer chromatography (TLC) : Use silica gel plates with a chloroform:methanol:water (65:25:4) solvent system. RfR_f values should match reference standards .
  • Nuclear magnetic resonance (NMR) : Analyze 31^{31}P and 1^{1}H spectra to verify headgroup and acyl chain integrity .

Advanced: How does POPE enhance the stability of bioinspired nanoemulsions?

Answer:
POPE’s conical shape stabilizes oil-in-water nanoemulsions by reducing interfacial tension. Methodologically:

Mix POPE with phosphatidylglycerol (PG) at a 3:1 molar ratio.

Emulsify using high-pressure homogenization (10,000 psi, 5 cycles).

Characterize droplet size via dynamic light scattering (DLS) and stability under physiological conditions (37°C, pH 7.4) .

Advanced: What are the challenges in modeling POPE’s interactions with μ-opioid receptors (μOR)?

Answer:
Coarse-grained molecular dynamics (CG-MD) simulations reveal that POPE’s unsaturated oleoyl chain enhances hydrophobic matching with μOR’s transmembrane helices. Challenges include:

Force field parameterization : Use the Martini FF with polarizable water models.

Simulation time : Extend trajectories to >1 μs to capture lipid-protein rearrangements.

Validation : Compare with cryo-EM densities and mutagenesis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-alpha-phosphatidylethanolamine, transphosphatidylated (Egg, Chicken)
Reactant of Route 2
Reactant of Route 2
L-alpha-phosphatidylethanolamine, transphosphatidylated (Egg, Chicken)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.